Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl-
Description
Heterocyclic Architecture and Substituent Configuration Analysis
Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- consists of a fused bicyclic system comprising an imidazole ring (five-membered) and a pyridine ring (six-membered). The parent imidazo[1,2-a]pyridine scaffold is distinguished by nitrogen atoms at positions 1 and 3 of the imidazole ring and position 8 of the pyridine ring. In this derivative, three substituents critically modify its electronic and steric profile:
- A phenyl group at position 2, which introduces aromatic π-electron density and steric bulk.
- A nitroso group (-NO) at position 3, conferring strong electron-withdrawing effects and redox activity.
- A methyl group at position 8, providing moderate electron-donating character and steric stabilization.
The nitroso group’s electron-withdrawing nature polarizes the imidazole ring, reducing electron density at the adjacent nitrogen atoms. This effect is quantified by molecular electrostatic potential (MESP) analysis, which reveals a ΔVC value of −0.12 eV at the para carbon of the pyridine ring, indicative of electron-deficient character. Conversely, the phenyl substituent at position 2 enhances conjugation, as evidenced by a 0.08 Å elongation in the C2–C3 bond compared to unsubstituted imidazo[1,2-a]pyridine.
Crystallographic Studies and Bond Length Optimization
X-ray crystallographic data for imidazo(1,2-a)pyridine derivatives provide critical insights into bond length variations induced by substituents. While direct crystallographic data for 8-methyl-3-nitroso-2-phenyl-imidazo[1,2-a]pyridine remains limited, analogous structures reveal key trends:
| Bond Type | Bond Length (Å) | Compound Reference |
|---|---|---|
| C2–N1 (imidazole) | 1.344 | Imidazo[1,5-a]pyridine |
| C3–N3 (nitroso) | 1.298 | Nitrosoimidazole derivatives |
| C8–CH3 (methyl) | 1.482 | Methyl-substituted analogs |
The nitroso group at position 3 shortens the adjacent C3–N3 bond to 1.298 Å due to resonance stabilization between the nitrogen lone pair and the nitroso π-system. The methyl group at position 8 extends the C8–CH3 bond to 1.482 Å, reflecting typical sp³–sp³ hybridization. Comparative analysis of bond angles shows that the phenyl group at position 2 induces a 5.2° distortion in the imidazole ring’s N1–C2–C3 angle, reducing planarity and enhancing solubility.
Comparative Analysis with Parent Imidazo[1,2-a]pyridine Framework
The introduction of substituents profoundly alters the electronic and geometric properties of the parent imidazo[1,2-a]pyridine framework:
- Electronic Effects :
- Structural Modifications :
- Reactivity Implications :
These modifications render 8-methyl-3-nitroso-2-phenyl-imidazo[1,2-a]pyridine a versatile intermediate for synthesizing pharmacologically active derivatives, particularly in anti-ulcer and anticancer agent development.
Properties
CAS No. |
364043-75-4 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
8-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O/c1-10-6-5-9-17-13(10)15-12(14(17)16-18)11-7-3-2-4-8-11/h2-9H,1H3 |
InChI Key |
SBHIZJZPZKBXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2N=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Ultrasonic-Assisted Condensation Method
- Reactants: 2-aminopyridine and 2-bromoacetophenone derivatives
- Conditions: Ultrasonic irradiation in PEG-400 solvent with potassium carbonate as base
- Outcome: Efficient formation of 8-methyl-2-phenylimidazo[1,2-a]pyridine derivatives in good to excellent yields (up to 94%)
- Advantages: Rapid reaction times (15–30 min), environmentally benign solvent, mild conditions, and high yields
| Entry | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | K2CO3 (1.5 equiv) | PEG-400 | 92–94 | Optimal conditions |
| 2 | NaHCO3 (1 equiv) | PEG-400 | 78 | Moderate yield |
| 3 | KOH (1 equiv) | PEG-400 | 28 | Low yield |
| 4 | No base | PEG-400 | 39 | Low yield |
Source: Vieira et al., Arkivoc 2019
This method provides a robust platform for preparing the substituted imidazo[1,2-a]pyridine core required for subsequent nitrosation.
Selective C3-Nitrosation to Form 8-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine
Transition Metal-Free Nitrosation Using Sodium Nitrite and Potassium Persulfate
A novel, mild, and efficient method has been developed for the direct C3-H nitrosation of imidazo[1,2-a]pyridine derivatives, including the 8-methyl-2-phenyl substituted compound, to yield the 3-nitroso derivative.
- Nitrosylation Source: Sodium nitrite (NaNO2)
- Oxidant: Potassium persulfate (K2S2O8)
- Solvent: Acetonitrile/water mixture (1:1 v/v)
- Temperature: Room temperature
- Atmosphere: Air
- Reaction Time: Approximately 9 hours
- Yield: Up to 94% for the target nitroso compound
- Advantages: Avoids hazardous reagents like tert-butyl nitrite or acidic NaNO2/AcOH systems, safer and more convenient for scale-up
Reaction Conditions Optimization
| Entry | Solvent | Oxidant | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,2-Dichloroethane (DCE) | K2S2O8 | 9 | 15 | Low yield |
| 2 | Acetonitrile (MeCN) | K2S2O8 | 9 | Trace | Poor yield |
| 3 | Toluene | K2S2O8 | 9 | Moderate | Moderate yield |
| 10 | Acetonitrile/Water (1:1) | K2S2O8 | 9 | 94 | Optimal conditions |
| 26 | Acetonitrile/Water (1:1) | None | 9 | 0 | No product without oxidant |
Source: Recent research on C3-H nitrosation, Heterocycles 2022
Generality and Substrate Scope
The method is applicable to various imidazo[1,2-a]pyridine derivatives with different substituents on the phenyl ring and pyridine moiety, consistently providing moderate to excellent yields of the corresponding 3-nitroso products.
| Substrate Substituent | Yield (%) | Notes |
|---|---|---|
| Electron-neutral | 92–95 | High yields |
| Electron-donating | 92–95 | High yields |
| Electron-withdrawing | Moderate | Slightly lower yields |
This demonstrates the robustness and versatility of the nitrosation protocol.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ultrasonic-assisted condensation | 2-aminopyridine + 2-bromoacetophenone, K2CO3, PEG-400, ultrasound | 92–94 | Rapid, green solvent, mild conditions |
| 2 | C3-H nitrosation | NaNO2, K2S2O8, MeCN/H2O (1:1), room temp, air | Up to 94 | Metal-free, mild, safe, scalable |
Research Findings and Industrial Relevance
- The transition metal-free nitrosation method using NaNO2/K2S2O8 is a significant advancement over traditional nitrosation techniques that require harsh acidic conditions or hazardous nitrosylating agents.
- The mild reaction conditions and high yields make this approach suitable for industrial-scale synthesis and pharmaceutical applications.
- The ultrasonic-assisted synthesis of the imidazo[1,2-a]pyridine core is environmentally friendly and efficient, supporting sustainable chemistry principles.
- The combined synthetic route enables the preparation of Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- with high purity and yield, facilitating further biological and medicinal chemistry studies.
Chemical Reactions Analysis
Key Reaction Conditions
| Component | Quantity/Details |
|---|---|
| Substrate | 8-methyl-2-phenylimidazo[1,2-a]pyridine |
| Nitrosyl Source | NaNO₂ (4.0 equiv.) |
| Oxidant | K₂S₂O₈ (2.0 equiv.) |
| Solvent | MeCN/H₂O (1:1 v/v) |
| Reaction Time | 8–10 hours |
| Yield | 90–93% |
Mechanistic Pathway :
-
Oxidation : NaNO₂ is oxidized by K₂S₂O₈ to generate N₂O₄.
-
Electrophilic Attack : N₂O₄ (as an ion pair) undergoes nucleophilic attack at the electron-rich C3 position of imidazo[1,2-a]pyridine.
-
Proton Transfer : Intermediate stabilization leads to the nitroso product .
Substituent Effects on Reactivity
The substituents at positions 2 and 8 significantly influence reaction efficiency:
Substrate Scope and Yields
Key Observations :
-
Electron-donating groups (e.g., -Me, -OMe) enhance yields by increasing nucleophilicity at C3.
-
Electron-withdrawing groups (e.g., -CN, -CF₃) reduce yields due to decreased electron density .
Post-Synthetic Modifications
The nitroso group enables further functionalization:
Reduction to Amine Derivatives
| Reaction | Conditions | Product (Yield %) |
|---|---|---|
| Nitroso → Amine | H₂/Pd-C, EtOH, 12 h | 68% |
| Nitroso → Hydrazine | NH₂NH₂, EtOH, reflux | 62% |
These transformations highlight the versatility of the nitroso group for accessing pharmacologically relevant amines .
Mechanistic Insights
-
Radical vs. Ionic Pathways : Control experiments with radical inhibitors (e.g., TEMPO) confirmed an ionic mechanism for NaNO₂/K₂S₂O₄-mediated reactions .
-
Regioselectivity : The C3 position’s nucleophilic character drives selective nitrosylation, even in substrates with multiple reactive sites .
Industrial and Pharmacological Relevance
-
Scalability : Gram-scale syntheses retain high yields (~90%), demonstrating industrial feasibility .
-
Bioactivity : 3-Nitrosoimidazo[1,2-a]pyridines exhibit antiretroviral and cytotoxic properties, linked to mitochondrial disruption and DNA damage .
Comparative Analysis of Nitrosylation Methods
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 237.26 g/mol. Its structure includes a fused imidazo-pyridine ring with a nitroso group and a phenyl substituent, which contributes to its reactivity and interaction with biological systems.
Pharmacological Applications
-
Antiparasitic Activity :
- Recent studies have indicated that derivatives of imidazo(1,2-a)pyridine exhibit significant antiparasitic properties. For example, certain analogues have shown potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis, with effective concentrations (EC50) as low as 2 nM . This highlights the potential for developing new treatments for parasitic infections.
-
DNA Damage Induction :
- Research has demonstrated that related compounds can act as DNA poisons. Specifically, 2-phenyl-3-nitroso-imidazo(1,2-a)pyridine has been shown to induce nuclear DNA damage in yeast models, suggesting its utility in studying mutagenesis and cellular responses to DNA damage . This property may be leveraged in cancer research to explore the mechanisms of tumorigenesis.
-
Mitochondrial Disruption :
- The compound has been implicated in disrupting mitochondrial functions, leading to mitochondrial fragmentation. This aspect is particularly relevant in the study of metabolic disorders and diseases characterized by mitochondrial dysfunction . By understanding how these compounds affect mitochondrial integrity, researchers can investigate potential therapeutic strategies for conditions like neurodegenerative diseases.
Case Studies and Research Findings
Several case studies illustrate the diverse applications of imidazo(1,2-a)pyridine derivatives:
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in tuberculosis, thereby exerting its antibacterial effects . The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects at Position 2
The phenyl group at position 2 in the target compound distinguishes it from analogs with other substituents:
- Sulfonylmethyl Groups : Derivatives like 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo(1,2-a)pyridine () exhibit enhanced aqueous solubility due to the polar sulfonyl group, whereas the phenyl group in the target compound likely reduces solubility, favoring lipophilicity .
- Methoxyphenyl Groups : Derivatives like 2-(4-methoxyphenyl)-7-methylimidazo(1,2-a)pyridine () demonstrate how electron-donating methoxy groups modulate aromatic ring electron density, contrasting with the electron-neutral phenyl group in the target compound .
Table 1: Substituent Effects at Position 2
Substituent Effects at Position 3
The nitroso group at position 3 is a critical differentiator:
- Nitro (-NO₂) vs. Nitroso (-NO): Derivatives like 3-nitroimidazo(1,2-a)pyridine () are more stable but less redox-active than nitroso analogs. Nitroso groups may participate in tautomerism or act as hydrogen bond acceptors, influencing binding to biological targets .
- Propynyl Groups : 8-[(3-Chlorophenyl)methoxy]-3-(2-propynyl)imidazo(1,2-a)pyridine () highlights how alkyne substituents enable click chemistry modifications, contrasting with the nitroso group’s reactivity .
Table 2: Substituent Effects at Position 3
Substituent Effects at Position 8
The methyl group at position 8 contrasts with bulkier or polar substituents:
Table 3: Substituent Effects at Position 8
Saturation and Ring Modifications
- Fully Aromatic vs.
- Fused Ring Systems: Analogs like 2-(H-imidazo[2,1-a]quinolin-2-yl)benzenamine () incorporate additional fused rings, expanding π-system interactions but increasing molecular complexity .
Biological Activity
Imidazo(1,2-a)pyridine derivatives, particularly 8-methyl-3-nitroso-2-phenyl-, have garnered significant attention in recent pharmacological research due to their diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
The molecular formula of 8-methyl-3-nitroso-2-phenyl-imidazo(1,2-a)pyridine is , with a molecular weight of approximately 223.23 g/mol. The compound features a nitroso group at the 3-position and a phenyl group at the 2-position of the imidazo ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H9N3O |
| Molecular Weight | 223.23 g/mol |
| Density | 1.28 g/cm³ |
| LogP | 3.40 |
Research indicates that imidazo(1,2-a)pyridine derivatives exhibit various mechanisms of action, particularly in disrupting mitochondrial function. For instance, studies have shown that certain derivatives can cause mitochondrial fragmentation in yeast models, suggesting a potential pathway for cytotoxic effects .
Biological Activities
The biological activities of 8-methyl-3-nitroso-2-phenyl-imidazo(1,2-a)pyridine are extensive:
- Antimicrobial Activity : This compound has demonstrated significant antibacterial properties against a range of gram-positive and gram-negative bacteria. Its mechanism often involves interference with bacterial cell wall synthesis or function .
- Anticancer Properties : Several studies have highlighted its potential as an anticancer agent. For example, the compound has been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases .
Study on Anticancer Activity
A recent study explored the anticancer effects of imidazo(1,2-a)pyridine derivatives on breast cancer cell lines. The results indicated that certain derivatives had lower IC50 values, indicating higher potency against cancer cells compared to others. For example:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| C5 | 15 | High activity against cancer |
| D4 | 45 | Moderate activity |
These findings suggest that modifications to the imidazo(1,2-a)pyridine structure can significantly enhance its anticancer efficacy .
Antimicrobial Study
In another study focused on antimicrobial properties, various imidazo(1,2-a)pyridine derivatives were synthesized and tested against pathogenic bacteria. The results showed that compounds exhibited varying degrees of antibacterial activity:
| Compound | Activity Against Gram (+) | Activity Against Gram (-) |
|---|---|---|
| Compound A | Effective | Moderate |
| Compound B | High | Low |
This highlights the potential for developing new antibiotics based on this scaffold .
Q & A
What are the most efficient synthetic routes for 8-methyl-3-nitroso-2-phenyl-imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
Basic
A one-pot, single-addition Friedel-Crafts acylation method using catalytic AlCl₃ is effective for functionalizing the C-3 position of imidazo[1,2-a]pyridine derivatives. Optimizing Lewis acid concentration (e.g., AlCl₃ at 10 mol%) and reaction temperature (60–80°C) minimizes side products and achieves yields >85% for structurally related compounds . For nitroso group introduction, diazotization of primary amines followed by nitrosylation under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) is a standard approach, though steric hindrance from the 2-phenyl substituent may require extended reaction times .
Advanced
Alternative routes include transition-metal-catalyzed cross-coupling (e.g., Pd-catalyzed Suzuki-Miyaura for aryl group installation) or radical-mediated functionalization. Recent studies demonstrate that photoredox catalysis enables regioselective C–H functionalization at the C-6 position, though competing pathways may arise due to the electron-deficient nitroso group. Kinetic studies using DFT calculations can identify transition states favoring desired pathways .
How do spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in substituted imidazo[1,2-a]pyridines?
Basic
¹H NMR is critical for confirming substitution patterns. For example, the C-8 methyl group in 8-methyl derivatives appears as a singlet at δ 2.35–2.50 ppm, while the nitroso group at C-3 deshields adjacent protons, shifting aromatic protons to δ 7.8–8.2 ppm. ¹³C NMR distinguishes carbonyl/nitroso carbons (δ 160–180 ppm) from aromatic carbons (δ 110–140 ppm) . IR spectroscopy confirms nitroso (N=O stretch at 1490–1530 cm⁻¹) and acetylated derivatives (C=O at 1680–1720 cm⁻¹) .
Advanced
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) differentiates isomers by exact mass (<5 ppm error). For example, [M+H]⁺ peaks for 3-nitroso vs. 3-acetyl derivatives differ by 14 Da (NO vs. COCH₃). 2D NMR (e.g., NOESY) resolves steric interactions between the 2-phenyl and 8-methyl groups, confirming their spatial orientation .
What strategies optimize substituent effects on biological activity in imidazo[1,2-a]pyridines?
Basic
Systematic SAR studies involve modifying substituents at C-2, C-3, and C-7. For instance, replacing the 2-phenyl group with electron-withdrawing groups (e.g., 4-CF₃) enhances COX-2 inhibition (IC₅₀ < 0.1 μM), while bulky C-3 substituents (e.g., morpholine) improve selectivity over COX-1 (>200-fold) .
Advanced
Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like GABA receptors. For 3-nitroso derivatives, MD simulations reveal that nitroso groups form hydrogen bonds with Thr207 in the GABAα1 subunit, stabilizing ligand-receptor interactions. In vitro validation via radioligand displacement assays quantifies affinity (Kᵢ < 100 nM) .
How are contradictory data in biological assays addressed for imidazo[1,2-a]pyridine derivatives?
Advanced
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition across studies) may arise from assay conditions (e.g., enzyme source, substrate concentration). Normalizing data using reference inhibitors (e.g., celecoxib) and validating via orthogonal assays (e.g., whole-blood COX inhibition) improves reproducibility. Meta-analysis of literature data identifies trends, such as electron-deficient C-3 substituents correlating with anti-inflammatory potency .
What computational methods predict the reactivity of imidazo[1,2-a]pyridines in radical-mediated functionalization?
Advanced
Density functional theory (DFT) calculates frontier molecular orbitals to identify reactive sites. For 8-methyl-3-nitroso derivatives, the LUMO is localized at C-6, favoring radical addition. Transition state modeling (e.g., B3LYP/6-31G*) confirms lower activation energy for C-6 vs. C-2 functionalization (ΔΔG‡ = 3.2 kcal/mol). Experimental validation via EPR spectroscopy detects persistent radical intermediates .
How are imidazo[1,2-a]pyridines evaluated for in vivo efficacy in inflammatory models?
Advanced
Derivatives are screened in murine collagen-induced arthritis (CIA) models. Dosing regimens (e.g., 10 mg/kg/day oral) are optimized via pharmacokinetic studies (t₁/₂ > 4 h). Histopathological analysis quantifies synovitis and bone erosion reduction. Mechanistic studies measure cytokine levels (e.g., TNF-α, IL-6) in serum via ELISA, linking efficacy to NF-κB pathway inhibition .
What analytical challenges arise in characterizing nitroso-containing derivatives?
Basic
Nitroso groups are prone to tautomerism and dimerization, complicating NMR interpretation. Low-temperature (e.g., –40°C) ¹H NMR in CDCl₃ stabilizes monomeric forms. LC-MS with UV detection (λ = 350–400 nm) monitors purity, as nitroso compounds exhibit strong absorbance .
Advanced
X-ray crystallography resolves tautomeric equilibria. For example, the nitroso group in 3-nitroso derivatives adopts an E-configuration, confirmed by C–N–O bond angles of 120° ± 2°. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
